molecular formula C14H10O5 B2655974 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione CAS No. 866157-77-9

6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione

Cat. No. B2655974
CAS RN: 866157-77-9
M. Wt: 258.229
InChI Key: VJXFOGSTYWFBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione, also known as 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione, is a natural product isolated from the leaves of the plant Croton cajucara. It is a sesquiterpene lactone with a unique structure, and it has been studied extensively for its potential use in the treatment of various diseases.

Scientific Research Applications

6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione has been studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as potential applications in the treatment of neurodegenerative diseases. Additionally, it has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione is still not fully understood. However, it is known to interact with various proteins and enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione have been studied extensively. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as potential applications in the treatment of neurodegenerative diseases. Additionally, it has been found to have antioxidant, anti-apoptotic, and anti-diabetic activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione for lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to have a wide range of biological activities, making it a useful compound for further study. However, there are some limitations to using 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione for lab experiments, such as its potential toxicity and the difficulty in obtaining pure samples.

Future Directions

There are many potential future directions for 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione. These include further research into its anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its potential use in the treatment of neurodegenerative diseases, diabetes, obesity, and cardiovascular diseases. Additionally, further research could be done into its potential toxicity and the difficulty in obtaining pure samples. Finally, further research could be done into its potential use as an antioxidant, anti-apoptotic, and anti-diabetic agent.

Synthesis Methods

The synthesis of 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione has been studied extensively. The most common synthesis method involves the reaction of a sesquiterpene lactone, such as 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione, with an alkylating agent, such as methyl iodide, in the presence of a base, such as sodium hydride, to form a product. This product can then be purified by chromatography, and the desired compound can be isolated.

properties

IUPAC Name

11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-14-6-9(15)18-13(14)19-11-7-4-2-3-5-8(7)17-12(16)10(11)14/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXFOGSTYWFBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)OC1OC3=C2C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione

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